N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide: is an organic compound that features a benzamide core substituted with a thiophene ring and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(isopropylthio)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide can undergo oxidation reactions, particularly at the thiophene ring and the isopropylthio group.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the cyano group or the thiophene ring.
Substitution: The benzamide core and the thiophene ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides can be employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or reduced thiophene derivatives.
Scientific Research Applications
Chemistry: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is used as a building block in organic synthesis, particularly in the development of novel materials and ligands for catalysis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-3-(methylthio)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
N-(3-cyanothiophen-2-yl)-3-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
N-(3-cyanothiophen-2-yl)-3-(propylthio)benzamide: Similar structure but with a propylthio group instead of an isopropylthio group.
Uniqueness: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is unique due to the presence of the isopropylthio group, which can influence its electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-19-15/h3-8,10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKNOYLOLJPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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